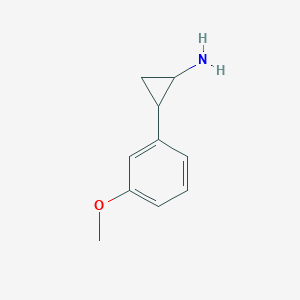

2-(3-Methoxyphenyl)cyclopropan-1-amine

Description

Propriétés

Formule moléculaire |

C10H13NO |

|---|---|

Poids moléculaire |

163.22 g/mol |

Nom IUPAC |

2-(3-methoxyphenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C10H13NO/c1-12-8-4-2-3-7(5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 |

Clé InChI |

DRLVWPIMRZBCNJ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC(=C1)C2CC2N |

Origine du produit |

United States |

Méthodes De Préparation

General Procedure

The Wittig reaction is a cornerstone for cyclopropane synthesis. In CN102320984B , ethyltriphenylphosphonium bromide (26.7 g, 72 mmol) reacts with sodium methylate (3.89 g, 72 mmol) in tetrahydrofuran (THF) to generate a ylide. Subsequent addition of the ketone precursor (13.3 g, 60 mmol) yields the cyclopropane core.

Key Steps:

-

Ylide Formation :

-

Reagents: Ethyltriphenylphosphonium bromide, NaOMe.

-

Solvent: THF.

-

Conditions: 0–20°C, 1 h.

-

-

Cyclopropanation :

-

Temperature: Room temperature (20–30°C).

-

Workup: Aqueous extraction, drying (Na₂SO₄), and crystallization with HCl/ethyl acetate.

-

Outcomes:

-

Yield : 78–81% (hydrochloride salt).

-

Purity : >95% (HPLC).

Horner-Emmons-Wittig Approach

Reaction Optimization

CN102320984B also details a Horner-Emmons-Wittig variant using diethyl ethylphosphate (12.0 g, 72 mmol) and potassium tert-butoxide (8.1 g, 72 mmol) in methyltetrahydrofuran. This method avoids stoichiometric phosphine oxides, enhancing atom economy.

Advantages:

-

Milder Conditions : 20–30°C.

-

Scalability : Demonstrated at 15 g scale.

-

Yield : 80–81% after HCl salt formation.

Reduction of Nitriles to Amines

Aluminum Hydride-Mediated Reduction

Arkivoc (2016) reports the reduction of 2-(3-methoxyphenyl)cyclopropanecarbonitrile using AlCl₃ (140 mg, 1.07 mmol) and LiAlH₄ in THF.

Procedure:

-

Nitrile Preparation : Claisen condensation of 3-methoxybenzaldehyde with malononitrile.

-

Reduction :

-

Reagents: LiAlH₄, AlCl₃.

-

Solvent: THF.

-

Temperature: Reflux (5 h).

-

Workup: Aqueous quench, ethyl acetate extraction.

-

Outcomes:

-

Yield : 81% (crude amine).

-

Purity : 90% (NMR).

Chiral Resolution of Racemic Mixtures

Steps:

-

Salt Formation : Racemic amine + chiral acid (1:1 molar ratio).

-

Crystallization : Selective precipitation of diastereomers.

-

Neutralization : Recovery of enantiopure amine with NaOH.

Yield**: 75% enantiomeric excess (ee).

Comparative Analysis of Methods

| Method | Reagents | Yield | Conditions | Advantages |

|---|---|---|---|---|

| Wittig Reaction | Ethyltriphenylphosphonium bromide | 78–81% | 20–30°C, THF | High yield, scalable |

| Horner-Emmons-Wittig | Diethyl ethylphosphate, KOtBu | 80–81% | 20–30°C, MeTHF | No phosphine oxide byproducts |

| Nitrile Reduction | LiAlH₄, AlCl₃ | 81% | Reflux, THF | Direct amine formation |

| Chiral Resolution | L-(-)-Dibenzoyl tartaric acid | 75% ee | Crystallization | Enantiopure product |

Industrial-Scale Considerations

Solvent and Catalyst Recycling

-

Wittig Method : THF recovery via distillation (90% efficiency).

-

Horner-Emmons : Methyltetrahydrofuran (MeTHF) preferred for lower toxicity.

Cost Analysis

-

Phosphorus Reagents : ~$50/kg (ethyltriphenylphosphonium bromide).

-

Nitrile Route : ~$30/kg (AlCl₃ + LiAlH₄).

Emerging Techniques

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methoxyphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

2-(3-Methoxyphenyl)cyclopropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(3-Methoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Cyclopropanamine Derivatives

2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

- Molecular Formula : C₉H₁₁ClFN (hydrochloride salt; free base: C₉H₁₀FN) .

- Key Differences :

- Substituent : 2-Fluorophenyl vs. 3-methoxyphenyl.

- Electronic Effects : Fluorine is electron-withdrawing, reducing aromatic ring electron density compared to the methoxy group.

- Physicochemical Properties : Lower logP (estimated) due to fluorine’s polarity.

(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine

- Molecular Formula : C₉H₁₀ClF₂N .

- Key Differences: Substituents: Dual halogen substitution (3-Cl, 4-F) increases metabolic stability but reduces lipophilicity compared to 3-methoxy. Applications: Potential use in targeted therapies due to halogenated aryl motifs .

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride

Cyclohexanone-Based Analogues (MXE Derivatives)

Methoxpropamine (MXPr)

- Structure: 2-(3-Methoxyphenyl)-2-(propylamino)cyclohexan-1-one .

- Molecular Formula: C₁₅H₂₂NO₂.

- Key Differences: Core Structure: Cyclohexanone vs. cyclopropane. Biological Activity: MXPr and analogues are psychoactive, suggesting CNS activity .

Methoxisopropamine (MXiPr)

- Structure: 2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one .

- Molecular Formula: C₁₆H₂₄NO₂.

- Key Differences: Amino Group: Branched isopropylamino vs. primary amine in the target compound. Pharmacokinetics: Increased steric bulk may reduce metabolic clearance.

Non-Cyclopropane Aryl-Amines

3-(2-Methoxyphenyl)propan-1-amine

- Molecular Formula: C₁₀H₁₅NO .

- Key Differences :

- Backbone : Propane chain vs. cyclopropane.

- Flexibility : Greater conformational freedom may reduce target specificity.

1-(3-Fluoro-2-methylphenyl)methylcyclopropan-1-amine

Comparative Data Table

Key Findings and Implications

Structural Rigidity : Cyclopropane-containing compounds (e.g., target compound) exhibit enhanced rigidity, which may improve binding affinity to specific receptors compared to flexible analogues like propane-chain amines .

Halogens (F, Cl) improve metabolic stability but reduce lipophilicity .

Biological Activity: MXE derivatives (e.g., MXPr) highlight the importance of the aryl-amine motif in CNS-targeted compounds, though their cyclohexanone core differs pharmacologically from cyclopropanes .

Synthetic Accessibility : Racemic cyclopropanamines are synthetically accessible, but enantiopure forms require advanced techniques (e.g., asymmetric synthesis) .

Q & A

Q. What are the common synthetic routes for 2-(3-Methoxyphenyl)cyclopropan-1-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation of precursors like 3-methoxyphenylacetonitrile using diazomethane, followed by reduction with lithium aluminum hydride (LiAlH₄) to yield the amine. Industrial-scale methods employ continuous flow reactors and catalytic optimization to enhance yield and reduce costs . Key considerations include solvent choice (e.g., anhydrous ether for reduction) and temperature control to prevent ring strain-induced decomposition.

Q. How is 2-(3-Methoxyphenyl)cyclopropan-1-amine characterized structurally and functionally?

Characterization combines spectroscopic techniques:

Q. What are the primary biological activities reported for this compound, and how are they assessed?

Q. How does stereochemistry influence the biological activity of cyclopropane-containing analogs?

Stereoisomers (e.g., (1R,2R) vs. (1R,2S)) exhibit divergent binding affinities due to spatial alignment with receptor pockets. For example, (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine shows 10-fold higher serotonin receptor affinity than its diastereomer, attributed to optimized hydrogen bonding with Tyr residues in the binding site . Enantiomeric separation via chiral HPLC or enzymatic resolution is critical for pharmacological studies .

Q. What methodological approaches resolve contradictions in receptor binding data across studies?

Discrepancies often arise from assay conditions (e.g., pH, cofactors). Strategies include:

- Meta-analysis of published IC₅₀ values with standardized normalization.

- Molecular docking simulations to validate binding poses against crystallographic receptor structures.

- Comparative studies using fluorinated analogs (e.g., 3,4-difluoro derivatives) to assess electronic effects on affinity .

Q. How do structural modifications (e.g., halogenation) alter the compound’s pharmacokinetic profile?

Fluorination at the phenyl ring (e.g., 3,4-difluoro analogs) enhances metabolic stability by reducing CYP450-mediated oxidation. Key parameters evaluated via:

- Microsomal stability assays (rat/human liver microsomes).

- Plasma protein binding (equilibrium dialysis).

- LogP measurements to correlate lipophilicity with bioavailability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.